L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-glutamine
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Overview
Description
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-glutamine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.
Scientific Research Applications
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-glutamine has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Medicine: Potential therapeutic applications in treating diseases related to amino acid metabolism.
Industry: Utilized in the production of specialized enzymes and biocatalysts.
Mechanism of Action
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-glutamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-histidyl-L-glutamic acid
- L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. Its ability to interact with a wide range of molecular targets makes it valuable for various applications in research and industry.
Properties
CAS No. |
185113-24-0 |
---|---|
Molecular Formula |
C28H54N12O8 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H54N12O8/c29-13-3-1-6-16(31)23(43)37-18(8-5-15-36-28(34)35)24(44)39-19(9-11-21(32)41)26(46)38-17(7-2-4-14-30)25(45)40-20(27(47)48)10-12-22(33)42/h16-20H,1-15,29-31H2,(H2,32,41)(H2,33,42)(H,37,43)(H,38,46)(H,39,44)(H,40,45)(H,47,48)(H4,34,35,36)/t16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
DELDQGNOMUUFNZ-HVTWWXFQSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
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